3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole
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Overview
Description
3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl and methanesulfonyl groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Scientific Research Applications
3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar compounds to 3-tert-Butyl-5-(methanesulfonyl)-1,2,4-thiadiazole include other thiadiazole derivatives with different substituents. For example:
3-tert-Butyl-5-methoxycatechol: This compound has a methoxy group instead of a methanesulfonyl group and exhibits different chemical reactivity and biological activity.
3-tert-Butyl-5-methylcatechol: This compound has a methyl group instead of a methanesulfonyl group and shows distinct properties and applications
Properties
CAS No. |
828934-78-7 |
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Molecular Formula |
C7H12N2O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
3-tert-butyl-5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H12N2O2S2/c1-7(2,3)5-8-6(12-9-5)13(4,10)11/h1-4H3 |
InChI Key |
JUAZISBLUUIVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)S(=O)(=O)C |
Origin of Product |
United States |
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